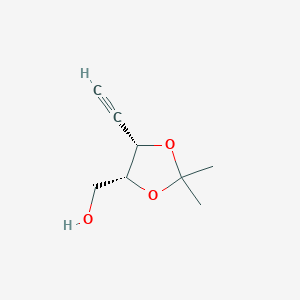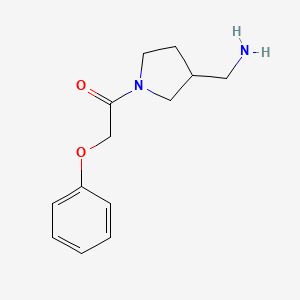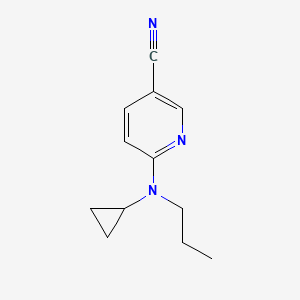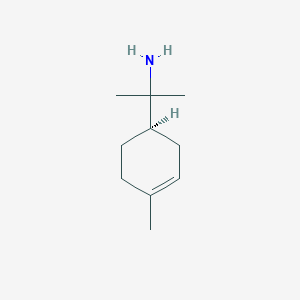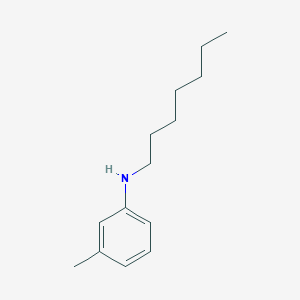
3-Bromo-4-iodo-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-iodo-5-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of interest due to its unique combination of bromine, iodine, and nitro functional groups, which impart distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 3-Bromo-4-iodo-5-nitropyridine can be achieved through various synthetic routes. One common method involves the nitration of 3-bromo-4-iodopyridine using nitric acid in the presence of sulfuric acid . The reaction conditions typically require careful control of temperature and concentration to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial production methods for this compound may involve similar nitration reactions, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Bromo-4-iodo-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced with aryl or vinyl groups using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-bromo-4-iodo-5-aminopyridine, while Suzuki-Miyaura coupling can produce various substituted pyridines.
Scientific Research Applications
3-Bromo-4-iodo-5-nitropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodo-5-nitropyridine depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the halogen atoms, which can activate the pyridine ring towards nucleophilic attack . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
3-Bromo-4-iodo-5-nitropyridine can be compared with other halogenated nitropyridines, such as:
3-Bromo-5-nitropyridine: Lacks the iodine atom, which may result in different reactivity and applications.
4-Iodo-3-nitropyridine: Lacks the bromine atom, which can influence its chemical properties and reactivity.
3-Chloro-4-iodo-5-nitropyridine:
The uniqueness of this compound lies in its specific combination of bromine, iodine, and nitro groups, which impart distinct chemical properties and reactivity that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C5H2BrIN2O2 |
|---|---|
Molecular Weight |
328.89 g/mol |
IUPAC Name |
3-bromo-4-iodo-5-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |
InChI Key |
FTEFLOMFWRDXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
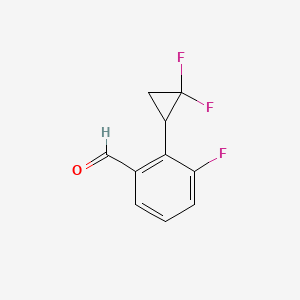
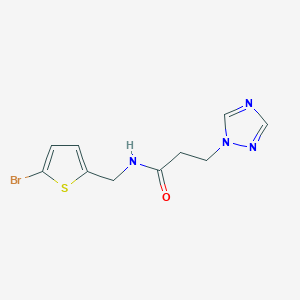
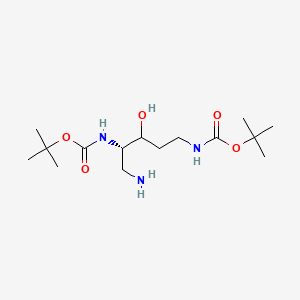
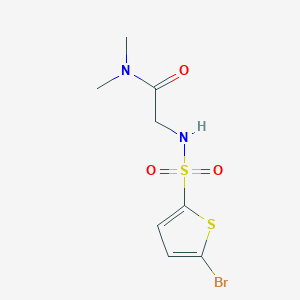
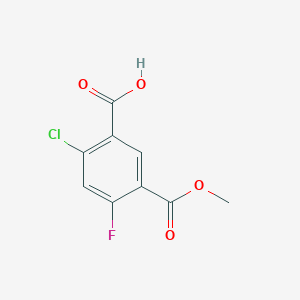
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)

